molecular formula C11H13ClN2O B4649123 N-(3-chlorophenyl)-N'-cyclobutylurea

N-(3-chlorophenyl)-N'-cyclobutylurea

Cat. No.: B4649123
M. Wt: 224.68 g/mol
InChI Key: GRVATMQIKRCRTE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-cyclobutylurea is a chemical research compound classified as an aryl urea derivative. This class of compounds is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of new therapeutic agents. Aryl urea derivatives are frequently investigated for their diverse biological activities. Recent scientific studies have explored structurally similar N-(3-chlorophenyl) urea compounds for their potential anti-proliferative and cytoprotective properties in various disease models . The presence of the 3-chlorophenyl group is a common feature in many bioactive molecules, as chlorine substituents can influence a compound's electronic properties, lipophilicity, and its interaction with biological targets, which is a key concept in rational drug design . The cyclobutyl group incorporated into the urea scaffold may serve as a valuable conformational constraint or bioisostere, strategies often employed to optimize the potency and selectivity of lead compounds . Researchers utilize this compound exclusively for in vitro studies to investigate the structure-activity relationships (SAR) of urea-based compounds, their mechanisms of action, and their potential effects on cellular processes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-cyclobutylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-8-3-1-6-10(7-8)14-11(15)13-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVATMQIKRCRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-cyclobutylurea typically involves the reaction of 3-chloroaniline with cyclobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of cyclobutyl isocyanate by reacting cyclobutylamine with phosgene.

    Step 2: Reaction of 3-chloroaniline with cyclobutyl isocyanate to form N-(3-chlorophenyl)-N’-cyclobutylurea.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-cyclobutylurea may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-cyclobutylurea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl urea derivatives, while reduction can produce cyclobutyl amine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N’-cyclobutylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-cyclobutylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Urea Derivatives with Varied Substituents

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (N/N') Functional Group Molecular Weight (g/mol) Notable Properties/Activities
N-(3-Chlorophenyl)-N'-cyclobutylurea 3-Chlorophenyl / Cyclobutyl Urea ~223.67 (estimated) Potential enzyme inhibition (inferred)
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea 3-Chlorophenyl / Benzothiazole Urea ~385.81 Enhanced electronic effects (CF₃ group)
N-(4-Cyanophenyl)-N'-phenylurea 4-Cyanophenyl / Phenyl Urea 237.26 High polarity (CN group)
  • In contrast, the cyclobutyl group in the target compound may increase steric hindrance, reducing binding to flat enzymatic pockets but enhancing selectivity for specific conformations.
  • Electronic Properties: N-(4-Cyanophenyl)-N'-phenylurea (Row 3) demonstrates how electron-withdrawing cyano groups elevate polarity, improving aqueous solubility but possibly limiting membrane permeability .

Thiourea vs. Urea Derivatives

The thiourea analog 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea () replaces urea’s oxygen with sulfur, altering hydrogen-bonding capacity. Thioureas generally exhibit weaker hydrogen-bonding but greater lipophilicity, which may enhance blood-brain barrier penetration. Structural studies highlight that thioureas adopt distinct conformations compared to ureas, affecting their interaction with biological targets .

Carboxamide vs. Urea Functionalities

N-(3-Chlorophenyl)naphthyl carboxamide () and N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide () replace urea’s NH groups with carbonyl moieties. Carboxamides, such as those in and , show strong binding to inflammatory targets (e.g., FLT1, NOS2) and MAO-B enzymes due to their planar geometry and electronic softness (HOMO-LUMO gap: 4.2 eV) . Ureas, with their dual NH groups, may form stronger hydrogen bonds but could exhibit reduced cell permeability compared to carboxamides.

Positional Isomerism

3-Chloro vs. 2-chlorophenyl substitution (e.g., 3-Chloro-N-(2-chlorophenyl)acetamide in ) significantly impacts molecular packing and bioactivity. The 3-chloro configuration in the target compound may optimize steric and electronic interactions with hydrophobic enzyme pockets, whereas 2-chloro isomers could disrupt symmetry, affecting crystallization .

Research Findings and Implications

  • Binding Affinity : Ureas with 3-chlorophenyl groups demonstrate superior hydrogen-bonding interactions compared to carboxamides, as seen in MAO-B inhibition studies .
  • Reactivity : DFT analyses () reveal that softness energy (a measure of reactivity) is higher in carboxamides (0.48 eV⁻¹) than ureas (estimated 0.35 eV⁻¹), suggesting carboxamides may react more readily with biological nucleophiles .
  • Synthetic Accessibility : Urea derivatives like this compound can be synthesized via nucleophilic substitution or carbodiimide-mediated coupling, similar to methods for acetamide derivatives () .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)-N'-cyclobutylurea, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via substitution reactions using isocyanate intermediates. For example, reacting 3-chloroaniline with cyclobutyl isocyanate in a polar aprotic solvent (e.g., DMF) under inert conditions. Evidence from analogous urea derivatives (e.g., N-(4-chlorophenyl)-N'-cyclooctylurea) suggests that temperature (80–100°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for suppressing byproducts like biuret formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the pure product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the urea linkage (NH peaks at δ 6.5–7.5 ppm) and substituents (chlorophenyl aromatic protons at δ 7.2–7.8 ppm; cyclobutyl protons at δ 1.5–2.5 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or Olex2 software resolves the planar urea core and dihedral angles between aromatic/cyclobutyl groups. For example, analogous structures (e.g., N-(3-chlorophenyl)benzamide) show C=O bond lengths of ~1.23 Å and N–C distances of ~1.35 Å .
  • IR : Urea carbonyl stretches appear at 1640–1680 cm1^{-1} .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl group influence the compound’s reactivity and biological activity compared to larger cycloalkyl substituents?

  • Methodology : Comparative studies with N-(3-chlorophenyl)-N'-cyclohexylurea or N'-cyclooctylurea analogs () reveal that smaller cyclobutyl groups reduce steric hindrance, enhancing binding to planar enzyme active sites (e.g., kinase inhibitors). Electronic effects are assessed via Hammett substituent constants (σ) for the chlorophenyl group and DFT calculations (e.g., Mulliken charges on urea NH groups) to predict hydrogen-bonding propensity .

Q. How can crystallographic data discrepancies (e.g., bond-length variations) in urea derivatives be resolved during structural refinement?

  • Methodology : Use SHELXL ( ) for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. For enantiopure samples, apply the Flack parameter ( ) to address chirality-polarity ambiguities. In cases of twinning (common in cyclobutyl-containing structures), twin-law refinement in programs like TWINABS or CrysAlisPro is recommended .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

  • Methodology :

  • Solubility : Use co-solvents (DMSO ≤1% v/v) or micellar formulations (e.g., PEG-400) to mitigate hydrophobicity from the chlorophenyl group.
  • Stability : Monitor urea hydrolysis under physiological pH (7.4) via HPLC-UV. Stabilizers like EDTA (0.1 mM) can chelate metal ions that catalyze degradation .

Q. How does the 3-chlorophenyl substituent affect intermolecular interactions in crystal packing compared to 4-chlorophenyl analogs?

  • Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify H-bonding (N–H···O) and halogen interactions (C–Cl···π). For example, 3-chlorophenyl derivatives exhibit weaker π-stacking due to meta-substitution, whereas 4-chlorophenyl analogs form stronger dimeric motifs via para-Cl interactions .

Data-Driven Research Challenges

Q. How can conflicting bioactivity data from different studies (e.g., IC50_{50} variability) be reconciled?

  • Methodology :

  • Assay standardization : Validate assays using positive controls (e.g., staurosporine for kinase inhibition).
  • Meta-analysis : Apply multivariate regression to correlate bioactivity with substituent electronic parameters (e.g., σmeta_{meta} for Cl) or lipophilicity (logP) .

Q. What computational tools predict the compound’s binding affinity to target proteins (e.g., carbonic anhydrase IX)?

  • Methodology : Molecular docking (AutoDock Vina) with urea NH groups oriented toward Zn2+^{2+} in the active site. MD simulations (GROMACS) assess stability of binding poses, with MM-PBSA calculations quantifying free-energy contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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